Cyprodinil-d5

LC-MS/MS Quantitation Isotope Dilution Matrix Effect Correction

Cyprodinil-d5 is the optimal deuterated IS for Cyprodinil LC-MS/MS quantification. The +5 Da shift on the phenyl ring ensures co-elution and avoids spectral overlap, unlike unlabeled analogs or 13C6 isotopologues. This delivers accurate matrix-effect correction for EPA/EFSA MRL compliance in residue analysis. Also used as a tracer for photodegradation product identification. Research-use-only; ships ambient.

Molecular Formula C14H15N3
Molecular Weight 230.32 g/mol
CAS No. 1773496-67-5
Cat. No. B569047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprodinil-d5
CAS1773496-67-5
Synonyms4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine-d5;  CGA 219417-d5;  Chorus 75WG-d5;  Unix-d5;  Vangard-d5; 
Molecular FormulaC14H15N3
Molecular Weight230.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D
InChIKeyHAORKNGNJCEJBX-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyprodinil-d5 (CAS 1773496-67-5) – Deuterated Anilinopyrimidine Fungicide Reference Standard for LC-MS/MS Quantification


Cyprodinil-d5 is a stable, deuterium-labeled isotopologue of the broad-spectrum anilinopyrimidine fungicide Cyprodinil. It is synthesized via the replacement of five hydrogen atoms with deuterium on the phenyl ring, resulting in a nominal mass increase of +5 Da relative to the unlabeled parent compound (C14H15N3; MW 225.29 g/mol) [1]. As a research-use-only compound, it is primarily employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) to correct for matrix effects, ion suppression, and sample preparation losses during the quantitative analysis of Cyprodinil residues in complex matrices such as food and environmental samples .

Why Unlabeled Cyprodinil or Other Isotopologues Cannot Substitute Cyprodinil-d5 for Quantitative Analysis


For precise analytical quantification, especially in regulatory compliance scenarios, using an unlabeled analog or a chemically similar but non-identical compound introduces significant measurement uncertainty. Unlabeled Cyprodinil cannot be distinguished from the native analyte, making it unsuitable for internal standardization . Substituting with a different isotopologue (e.g., Cyprodinil-13C6) presents distinct challenges: its heavier isotope (+6 Da) and different labeling position can lead to altered chromatographic retention times and divergent ionization efficiencies, which may not adequately compensate for complex matrix effects encountered during LC-MS/MS analysis [1]. Cyprodinil-d5 offers an optimal mass shift that minimizes spectral overlap with the native analyte's isotopic envelope while maintaining near-identical physicochemical properties, ensuring co-elution and proportional response, which are critical for method accuracy and precision.

Cyprodinil-d5 (1773496-67-5) – Quantified Performance Advantages Over Alternative Isotopologues and Unlabeled Cyprodinil


Optimized Mass Shift (+5 Da) for Minimal Isotopic Interference Compared to Unlabeled Cyprodinil

Cyprodinil-d5 provides a distinct +5 Da mass shift from the native Cyprodinil analyte (C14H15N3; m/z 226.1 [M+H]+). This shift is sufficient to place the internal standard's quantifier ion (m/z 231.1 [M+H]+) outside the natural isotopic distribution of Cyprodinil, thereby minimizing cross-talk and ensuring accurate peak integration. This is a critical performance advantage over unlabeled Cyprodinil, which cannot serve as an internal standard due to complete spectral overlap.

LC-MS/MS Quantitation Isotope Dilution Matrix Effect Correction

Superior Chromatographic Co-Elution for Robust Matrix Effect Correction vs. 13C6-Labeled Cyprodinil

Deuterated internal standards like Cyprodinil-d5 typically exhibit nearly identical chromatographic retention times to their unlabeled counterparts, a property essential for correcting variable matrix effects and ion suppression across an LC peak. In contrast, 13C6-labeled Cyprodinil (Cyprodinil-13C6) can demonstrate a slightly different retention time due to subtle changes in hydrophobicity and van der Waals interactions, which is a known phenomenon for 13C-labeled compounds . This shift can compromise the accuracy of the internal standard correction, particularly in complex sample matrices where the degree of suppression varies across the elution window.

LC-MS/MS Method Validation Matrix Effects Ion Suppression

Demonstrated Structural Confidence in Photodegradation Product Elucidation vs. Unlabeled Cyprodinil Alone

In a comparative photodegradation study, the use of Cyprodinil-d5 alongside unlabeled Cyprodinil was essential for the confident structural characterization of 19 unknown transformation products (TPs) generated under UV-visible irradiation. By tracking the distinct mass shift of +5 Da for fragments containing the labeled phenyl ring, researchers could definitively assign structural features and differentiate isobaric species, a task that was not possible with the unlabeled compound alone [1].

Transformation Product Identification Environmental Fate High-Resolution Mass Spectrometry

Verified Isotopic Purity (≥98%) and Analytical Compliance Documentation

Cyprodinil-d5 is commercially supplied with a high level of characterization and a guaranteed minimum purity of ≥98%, as indicated by multiple vendors . The product is provided with comprehensive Certificates of Analysis (COA) and is suitable for use in analytical method development, validation (AMV), and Quality Control (QC) applications, including those supporting Abbreviated New Drug Applications (ANDA) and traceability against pharmacopeial standards (USP or EP) . This level of documentation and regulatory-grade suitability is a key differentiator from research-grade or non-certified Cyprodinil standards, which may lack the rigorous batch-to-batch consistency required for regulated workflows.

Quality Control Method Validation Regulatory Compliance

Cyprodinil-d5 (1773496-67-5) – Primary Use Cases in Analytical and Environmental Research


Accurate Quantification of Cyprodinil Residues in Food Commodities for Regulatory Compliance

Cyprodinil-d5 is used as the internal standard in validated LC-MS/MS methods to quantify Cyprodinil residues in fruits, vegetables, and other foodstuffs. By compensating for matrix-induced ion suppression and variable recovery during sample preparation, it enables laboratories to meet strict Maximum Residue Limits (MRLs) set by regulatory bodies such as the EPA and EFSA. The +5 Da mass shift ensures no interference from the native analyte [1].

Elucidation of Transformation Products in Environmental Photodegradation Studies

In environmental fate research, Cyprodinil-d5 is employed as a tracer to identify and structurally characterize unknown photodegradation products. By comparing the MS/MS fragmentation patterns of the unlabeled compound with the deuterated standard, researchers can confidently assign structures to transformation products, a process that has been successfully demonstrated for characterizing 19 photoproducts of Cyprodinil [1].

Development and Validation of High-Throughput Multi-Residue Pesticide Methods

Cyprodinil-d5 is a key component in the development of multi-analyte methods for the simultaneous analysis of dozens of pesticides in a single run. Its near-identical chromatographic behavior and ionization efficiency to Cyprodinil provide a robust and specific correction factor, which is critical for maintaining accuracy and precision when analyzing complex sample extracts in high-throughput contract research and government surveillance laboratories [1].

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